molecular formula C10H10N4O2 B5165632 2-(2-Methyl-4-nitroimidazol-1-yl)aniline

2-(2-Methyl-4-nitroimidazol-1-yl)aniline

Cat. No.: B5165632
M. Wt: 218.21 g/mol
InChI Key: JLVWFMAEBKNIMO-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitroimidazol-1-yl)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 2-position of the imidazole ring, along with an aniline moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-nitroimidazol-1-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with nitroaniline derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-nitroimidazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methyl-4-nitroimidazol-1-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitroimidazol-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitroimidazole
  • 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol
  • 2-Methyl-5-nitroimidazole

Uniqueness

2-(2-Methyl-4-nitroimidazol-1-yl)aniline is unique due to the presence of both an imidazole ring and an aniline moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-12-10(14(15)16)6-13(7)9-5-3-2-4-8(9)11/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVWFMAEBKNIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C2=CC=CC=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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